1-Propylpyridinium bis(trifluoromethylsulfonyl)imide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Propylpyridinium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties such as high thermal stability, low volatility, and high ionic conductivity. These characteristics make it an attractive candidate for various applications, particularly in the field of electrochemistry and energy storage .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-propylpyridinium chloride with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent. The reaction is carried out under controlled temperature and inert atmosphere to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and minimal moisture content, which is crucial for its application in sensitive electrochemical devices .

化学反应分析

Types of Reactions: 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.

Redox Reactions: The compound can undergo redox reactions, particularly in electrochemical applications.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Redox Reactions: These reactions often involve electrochemical cells with specific voltage and current conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various alkylated derivatives .

科学研究应用

Catalysis

Overview:

Ionic liquids like 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide serve as excellent catalysts or catalyst supports in various chemical reactions due to their tunable properties and ability to stabilize reactive intermediates.

Key Applications:

- Diels-Alder Reactions: The ionic liquid facilitates the Diels-Alder cycloaddition, a crucial reaction in organic synthesis that forms six-membered rings.

- Metathesis Reactions: It acts as a medium for olefin metathesis, enhancing reaction rates and selectivity compared to traditional solvents .

Case Study:

A study demonstrated that using [C3mpy][NTf2] significantly improved the yield and purity of products in Diels-Alder reactions when compared to conventional organic solvents, highlighting its effectiveness as a reaction medium .

Energy Storage

Overview:

The electrochemical characteristics of this compound make it a promising candidate for use in energy storage systems.

Key Applications:

- Electrolytes for Lithium-Ion Batteries: Its high ionic conductivity and thermal stability are critical for performance in lithium-ion batteries.

- Supercapacitors: The compound's ability to maintain performance over a wide temperature range enhances supercapacitor efficiency .

Data Table: Electrochemical Properties

| Property | Value |

|---|---|

| Ionic Conductivity | High (specific values vary) |

| Thermal Stability | Stable up to 300 °C |

| Voltage Window | Wide (specific values vary) |

Organic Synthesis

Overview:

As a solvent, this compound is versatile in dissolving both polar and non-polar compounds, making it suitable for diverse organic reactions.

Key Applications:

- Solvent for Reactions: It can dissolve a wide range of substrates, facilitating various organic transformations such as nucleophilic substitutions and coupling reactions.

- Green Chemistry: Its low volatility and non-flammability contribute to more environmentally friendly synthetic processes .

Case Study:

Research indicated that reactions performed in [C3mpy][NTf2] resulted in higher yields and shorter reaction times compared to traditional organic solvents, demonstrating its effectiveness in organic synthesis .

Other Potential Applications

Overview:

Beyond catalysis and energy storage, this compound shows promise in several other fields.

Key Areas:

- Lubricants: Its properties may enhance lubrication performance due to low volatility and high thermal stability.

- Separation Processes: The ionic liquid can be utilized in extraction processes where selective solubility is advantageous.

- Biomass Conversion: It may play a role in biomass processing due to its ability to dissolve lignocellulosic materials efficiently .

作用机制

The mechanism by which 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions, which interact with other molecules or ions in the system. This interaction can facilitate various electrochemical processes, such as charge transfer in batteries or catalytic activity in organic reactions .

相似化合物的比较

- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide

- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Uniqueness: 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide stands out due to its specific combination of high thermal stability, low viscosity, and excellent ionic conductivity. These properties make it particularly suitable for applications in high-performance batteries and advanced electrochemical systems .

生物活性

1-Propylpyridinium bis(trifluoromethylsulfonyl)imide, commonly referred to as [C3mpy][NTf2], is an ionic liquid that has garnered attention for its unique properties and potential biological activities. This compound belongs to a class of materials known for their low volatility and tunable solubility characteristics, making them suitable for various applications, including in biological systems.

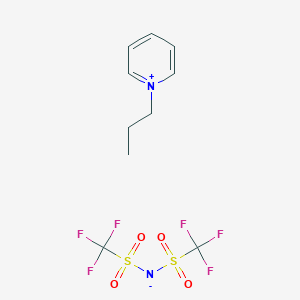

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₈F₆N₂O₆S₂

- IUPAC Name : 1-propylpyridinium 2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide

Toxicological Studies

Recent research has focused on the ecotoxicity and biological activity of [C3mpy][NTf2]. A significant study evaluated its effects on various aquatic organisms, including algae and crustaceans. The findings indicated that this ionic liquid exhibits notable toxicity under certain conditions.

Key Findings:

- Growth Inhibition : Studies demonstrated a concentration-dependent growth inhibition of Pseudokirchneriella subcapitata and Chlorella vulgaris when exposed to varying concentrations of [C3mpy][NTf2] over a 96-hour period. The effective concentration (EC50) values were determined, showcasing significant differences between treatments (p < 0.05) .

- Daphnia Magna Bioassay : Life history parameters of Daphnia magna exposed to different concentrations of [C3mpy][NTf2] over 21 days revealed statistically significant impacts on reproduction and survival rates compared to control groups (Dunnett test, p ≤ 0.05) .

The mechanisms underlying the biological activity of [C3mpy][NTf2] are still being elucidated. However, studies suggest that its ionic nature may disrupt cellular processes in microorganisms, leading to reduced growth and viability.

Case Studies

-

Aquatic Toxicity Assessment :

- A comprehensive study assessed the toxicity of [C3mpy][NTf2] on freshwater organisms. Results indicated that at higher concentrations, the ionic liquid caused significant mortality in both algae and crustaceans, highlighting potential environmental risks associated with its use in industrial applications.

-

Cellular Interaction Studies :

- Research exploring the interaction of ionic liquids with cell membranes suggests that [C3mpy][NTf2] may alter membrane integrity, affecting cellular homeostasis and leading to cytotoxic effects in sensitive species.

Comparative Toxicity Data Table

| Organism | EC50 Value (mg/L) | Exposure Duration | Statistical Significance |

|---|---|---|---|

| Pseudokirchneriella subcapitata | 15.4 | 96 hours | p < 0.05 |

| Chlorella vulgaris | 12.8 | 96 hours | p < 0.05 |

| Daphnia magna | 8.7 | 21 days | p ≤ 0.05 |

属性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-propylpyridin-1-ium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.C2F6NO4S2/c1-2-6-9-7-4-3-5-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5,7-8H,2,6H2,1H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSBKZWRIXRCJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F6N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。